1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

Vue d'ensemble

Description

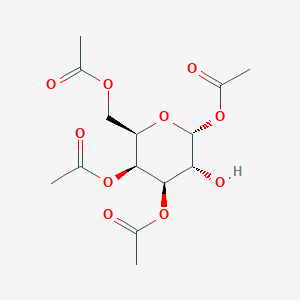

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a chemical compound that belongs to the family of carbohydrates. It is a derivative of alpha-D-galactopyranose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated . This compound is commonly used as a building block or precursor in organic synthesis and carbohydrate chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be synthesized through the acetylation of alpha-D-galactopyranose. The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions and yields the desired acetylated product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, alpha-D-galactopyranose.

Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base under mild conditions.

Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in the presence of a catalyst.

Major Products Formed

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose involves its role as a precursor or intermediate in various chemical reactions. The acetyl groups protect the hydroxyl groups of the parent sugar, allowing for selective reactions at other positions. Upon deacetylation, the compound can participate in further chemical transformations, such as glycosylation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but with an additional acetyl group at position 2.

1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: An acetylated derivative of alpha-D-glucopyranose.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but derived from beta-D-glucopyranose.

Uniqueness

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This compound is particularly valuable in carbohydrate chemistry for the synthesis of glycosides and other complex carbohydrates .

Activité Biologique

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose (TGA) is a complex carbohydrate that plays significant roles in various biological processes. This article explores its synthesis, biological activity, and potential applications in research and medicine.

Chemical Structure and Synthesis

This compound is a derivative of galactopyranose characterized by the presence of four acetyl groups. Its molecular formula is C₁₄H₂₀O₁₀ with a molecular weight of approximately 348.3 g/mol. The acetyl groups can be selectively removed to yield alpha-D-galactopyranose or used in glycosylation reactions to form glycosidic bonds with other molecules .

Synthesis Methods:

- Acetylation: TGA can be synthesized through the acetylation of galactopyranose using acetic anhydride or acetyl chloride in the presence of a catalyst.

- Deacetylation: The acetyl groups can be hydrolyzed under acidic conditions to regenerate the free hydroxyl groups on the galactopyranose ring .

Cell-Cell Interactions and Immune Function

TGA serves as a valuable tool for studying cell-cell interactions , immune function , and bacterial adhesion . The acetylated structure influences how TGA interacts with proteins and enzymes, which is critical for various cellular processes such as signaling and immune recognition .

Research Findings:

- Studies have shown that TGA can enhance the interaction between cells and pathogens, potentially influencing infection dynamics.

- Its role in immune modulation has been highlighted, where it may act as a ligand for specific receptors involved in immune responses .

Cytotoxicity and Apoptosis

Recent investigations into TGA's cytotoxic effects have revealed its potential in cancer therapy. In vitro studies demonstrated that TGA derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action involves the activation of apoptotic pathways while exhibiting lower toxicity towards normal cells .

Cytotoxicity Data:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 35 |

| HCT-116 | 30 | 29 |

| NHDF-Neo | >100 | <10 |

This data indicates that TGA derivatives selectively target cancer cells while sparing normal fibroblasts, suggesting their potential as therapeutic agents .

Applications in Research

TGA is increasingly used in glycoconjugate synthesis , where it acts as a glycosyl donor. This application is crucial for developing new drugs and understanding carbohydrate-protein interactions. The ability to modify TGA through deacetylation allows researchers to create specific carbohydrate structures tailored for various biological studies .

Case Studies

- Glycoconjugation Studies: Research has demonstrated that TGA can be conjugated with quinoline derivatives to enhance their biological activity against cancer cells. The resulting glycoconjugates showed improved cytotoxicity compared to their non-glycosylated counterparts .

- Inhibition of Cancer Cell Proliferation: A study evaluated the effects of TGA derivatives on MCF-7 and HCT-116 cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416225 | |

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56822-34-5 | |

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose be used to synthesize more complex carbohydrates?

A: Yes, 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose can act as a glycosyl donor in carbohydrate synthesis. For example, it can be reacted with benzyl trifluoromethanesulfonate to produce tri-O-acetyl-2-O-benzyl-α-D-galactopyranosyl bromide. [] This compound can then be used as a glycosyl donor in various glycosylation reactions to create more complex oligosaccharides and glycoconjugates. []

Q2: Are there alternative synthetic routes to generate specific glycosyl halide derivatives from 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?

A: Yes, the research highlights the use of dichloromethyl methyl ether (DCMME) to selectively cleave specific positions in protected oligosaccharides containing 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose units. [] This method allows for the preparation of various glycosyl chlorides, which are valuable intermediates in the synthesis of complex carbohydrates.

Q3: What happens when 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is treated with methyl sulfoxide and acetic anhydride?

A: Interestingly, instead of the expected acetylation product, treating 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose with methyl sulfoxide and acetic anhydride leads to the formation of kojic acid diacetate. [] This unexpected outcome highlights the potential for novel reactivity and product formation depending on the reaction conditions and reagents employed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.